noradrenaline transporter
Description
Properties
CAS No. |
136253-20-8 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Synonyms |
noradrenaline transporter |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Uses
1. Treatment of Depression
The inhibition of the noradrenaline transporter is a key mechanism for several classes of antidepressants, including serotonin-norepinephrine reuptake inhibitors (SNRIs), norepinephrine-dopamine reuptake inhibitors (NDRIs), and tricyclic antidepressants (TCAs). These medications work by preventing the reuptake of noradrenaline and serotonin, thereby increasing their availability in the synaptic cleft. For instance, drugs like desipramine and nortriptyline have been widely used to treat major depressive disorder, demonstrating efficacy through their action on the this compound .
2. Attention Deficit Hyperactivity Disorder (ADHD)
The this compound is also implicated in ADHD treatment. Medications that inhibit this transporter can enhance noradrenergic signaling, which is beneficial for improving attention and reducing impulsivity in affected individuals. Atomoxetine, a selective norepinephrine reuptake inhibitor, has been shown to be effective in managing ADHD symptoms by increasing norepinephrine levels .
3. Neurodegenerative Disorders
Research indicates that targeting the this compound may be beneficial in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. In these disorders, alterations in noradrenergic signaling are observed, potentially contributing to cognitive decline and motor symptoms. Inhibition of the transporter could help restore neurotransmitter balance and improve clinical outcomes .
Research Findings
Recent studies have provided insights into the structural and functional aspects of the this compound, enhancing our understanding of its role in various conditions:
- Structural Studies : High-resolution structures of the human this compound have been elucidated using cryo-electron microscopy. These studies reveal how different drugs interact with the transporter and provide a basis for developing new therapeutic agents .
- Clinical Observations : A study investigating this compound availability in multiple sclerosis patients found increased levels in specific brain regions associated with mood regulation. This suggests a potential link between altered noradrenergic signaling and psychiatric symptoms commonly observed in these patients .
Case Studies
Case Study 1: Major Depressive Disorder
A clinical trial involving patients with major depressive disorder demonstrated that treatment with SNRIs resulted in significant improvements in depressive symptoms compared to placebo groups. The efficacy was attributed to enhanced norepinephrine levels due to NET inhibition .
Case Study 2: ADHD Treatment
In a double-blind study comparing atomoxetine to placebo in children with ADHD, results indicated that those treated with atomoxetine showed marked improvements in attention metrics and reductions in hyperactive behavior, reinforcing the role of norepinephrine transport inhibition in managing ADHD .
Comparison with Similar Compounds
Comparison with Similar Monoamine Transporters
NET shares functional and structural similarities with SERT and DAT but exhibits distinct pharmacological and mechanistic profiles. Below is a comparative analysis:
Structural and Functional Differences
| Feature | NET | SERT | DAT |
|---|---|---|---|
| Primary Substrate | Noradrenaline | Serotonin (5-HT) | Dopamine |
| Ion Dependency | Na⁺/Cl⁻-dependent | Na⁺/Cl⁻-dependent | Na⁺/Cl⁻-dependent |
| Transport Mechanism | Co-transport of NE with Na⁺/Cl⁻ | Co-transport of 5-HT with Na⁺/Cl⁻ | Co-transport of DA with Na⁺/Cl⁻ |
| Inhibitor Sensitivity | Desipramine, reboxetine | Paroxetine, fluoxetine | Cocaine, nomifensine |
| Genetic Variants | SLC6A2 isoforms (e.g., NP_001034) | SLC6A4 | SLC6A3 |
Table 1: Structural and functional comparison of monoamine transporters .
Pharmacological Selectivity
- Venlafaxine Analogues: (R)-Sila-venlafaxine (354) inhibits NET 10-fold more potently than SERT and DAT (IC₅₀: NET = 2 nM; SERT/DAT > 20 nM) . Compound 355 (sila-cyclopentanol derivative) shows reduced SERT inhibition compared to venlafaxine, retaining comparable NET/DAT activity .
Tesofensine and M1 Metabolite :
Compound NET (IC₅₀, nM) SERT (IC₅₀, nM) DAT (IC₅₀, nM) Tesofensine 1.7 11 1.0 M1 0.6 2.0 0.3 Table 2: In vitro inhibition potencies of tesofensine and M1 .
Tricyclic Antidepressants :
Secondary amines (e.g., desipramine) exhibit higher NET affinity than tertiary amines (e.g., imipramine), suggesting NET’s binding pocket has a hydrophilic environment .
Substrate Recognition and Binding
- Amphetamines : Structural similarity to NE and dopamine allows amphetamines to act as competitive substrates for NET, DAT, and SERT. Their planar conformation and aromatic ring are critical for transporter interaction .
- Bupropion : A NET/DAT inhibitor, bupropion’s binding involves coordination with sodium ions and hydrophobic interactions in NET’s transmembrane helices, as revealed by cryo-EM .
Clinical and Therapeutic Implications
- Neuropsychiatric Disorders: NET knockout (NET-KO) mice show reduced NE levels, modeling depression-like phenotypes and altered responses to opioids . Increased NET availability in the thalamus and amygdala of multiple sclerosis patients correlates with neuropsychiatric symptoms .
- Neuroblastoma Therapy :
NET-mediated uptake of meta-iodobenzylguanidine (mIBG) and melphalan hybrids (e.g., pMBG) enables targeted drug delivery in neuroblastoma .
Key Research Findings
Cryo-EM Insights: High-resolution structures of NET bound to antidepressants (e.g., bupropion, ziprasidone) reveal distinct binding pockets and non-competitive inhibition mechanisms .
Evolutionary Conservation : NET shares phylogenetic homology with GABA/beta-alanine transporters, highlighting conserved substrate recognition motifs .
Species Variability : Rat chromaffin cells show dexamethasone-induced upregulation of NET RNA, underscoring glucocorticoid regulation of NET expression .
Q & A
Q. What methodologies are used to measure noradrenaline transporter (NET) activity in vitro?
Answer: NET activity is typically assessed using radiolabeled noradrenaline uptake assays in cell lines (e.g., SK-N-SH). Researchers quantify uptake inhibition with selective antagonists like nisoxetine or desipramine to isolate NET-specific transport. Kinetic parameters (e.g., , ) are derived via Scatchard analysis or nonlinear regression. For validation, parallel experiments with serotonin or dopamine transporter inhibitors ensure specificity .
Q. How do researchers assess NET expression levels in tissue samples?
Answer: Immunohistochemistry (IHC) and Western blotting are standard. Validated antibodies (e.g., Alomone Labs’ anti-NET targeting extracellular epitopes) are used, with controls like NET-knockout tissues to confirm specificity. For quantification, radioligand binding assays (e.g., ) in membrane preparations provide density measurements () .
Q. What pharmacological tools are used to distinguish NET from other monoamine transporters?
Answer: Selective inhibitors include nisoxetine (NET-specific, IC₅₀ ~1–5 nM) and desipramine , which show minimal cross-reactivity with serotonin (SERT) or dopamine (DAT) transporters. Competitive binding assays using in the presence of SERT/DAT inhibitors (e.g., fluoxetine, GBR-12909) further isolate NET activity .
Advanced Research Questions
Q. How do cryo-EM structures of NET inform antidepressant drug design?
Answer: Recent cryo-EM structures (e.g., PDB 8Y95) reveal NET’s dimeric architecture, substrate-binding pockets, and antidepressant interaction sites. For example, tricyclic antidepressants (e.g., desipramine) bind near a conserved aspartate residue (Asp75), stabilizing an occluded conformation. These insights enable structure-guided optimization of inhibitors for selectivity and reduced off-target effects .
Q. What experimental approaches determine the functional significance of NET dimerization?
Answer: Cholesterol depletion assays and mutagenesis of dimer interfaces (e.g., transmembrane helices 9–12) disrupt dimerization. Functional impacts are tested via fluorescence resonance energy transfer (FRET) for dimer stability and electrophysiology to assess ion coupling. Dimer disruption reduces transport efficiency by ~40%, implicating oligomerization in NET regulation .
Q. How can discrepancies in NET’s role in neuropsychiatric vs. peripheral diseases be resolved?
Answer: Tissue-specific knockout models (e.g., Slc6a2 mice) and conditional neuronal NET deletion clarify central vs. peripheral roles. For fibrosis studies, pharmacological inhibition (e.g., nisoxetine) combined with PET imaging ([11C]MRB) in lung or cardiac tissues distinguishes neurotransmitter-mediated (GPCR-dependent) vs. transporter-dependent pathways .
Q. What methodological considerations are critical for validating NET density via PET imaging?
Answer: Ligand specificity is validated using NET-knockout models and blocking agents (e.g., desipramine). Kinetic modeling (e.g., Logan plot) quantifies binding potential (), while post-mortem HPLC correlates PET signals with tissue noradrenaline levels. For clinical translation, test-retest reproducibility and motion correction protocols are essential .
Q. How do researchers analyze NET’s role in neurotransmitter spillover in synaptic plasticity?
Answer: Fast-scan cyclic voltammetry (FSCV) in brain slices measures real-time noradrenaline dynamics. Optogenetic stimulation of locus coeruleus neurons paired with NET inhibition (e.g., atomoxetine) quantifies extrasynaptic spillover. Computational models integrate transporter kinetics and diffusion rates to predict plasticity outcomes .
Data Contradiction & Validation
Q. How to reconcile conflicting findings on NET’s contribution to attention deficits in ADHD models?
Answer: Dose-response studies with NET inhibitors (e.g., atomoxetine) in DAT-KO mice isolate NET-specific effects. Behavioral assays (e.g., 5-choice serial reaction time) combined with microdialysis for noradrenaline levels clarify dose-dependent improvements in attention. Genetic epistasis (e.g., NET/ADRA2A double mutants) dissects receptor-transporter interplay .
Q. What strategies validate NET’s interaction with lipid microdomains in vivo?
Answer: Proximity ligation assays (PLA) with NET and lipid raft markers (e.g., flotillin-1) confirm colocalization. Cholesterol modulation (e.g., methyl-β-cyclodextrin) alters NET lateral mobility, quantified via single-particle tracking (SPT) . Functional impacts are tested via uptake assays under varying membrane rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
